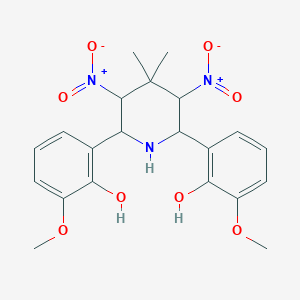![molecular formula C18H18N4O5 B5217728 2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5217728.png)
2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide, also known as MNBA, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamides and has been found to have potential therapeutic effects against various diseases.
Mécanisme D'action
The mechanism of action of 2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide involves the inhibition of HDAC activity, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. 2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells, and to reduce inflammation in animal models of inflammatory diseases.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide has been shown to have various biochemical and physiological effects, including the inhibition of HDAC activity, the induction of cell cycle arrest and apoptosis in cancer cells, and the reduction of inflammation in animal models of inflammatory diseases. 2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide has also been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide is its potential therapeutic effects against various diseases, which makes it a promising candidate for drug development. However, 2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide. One direction is to investigate the potential therapeutic effects of 2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide against other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to develop more efficient synthesis methods for 2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide to improve its yield and purity. Additionally, the development of 2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide derivatives with improved properties could lead to the discovery of more potent and selective HDAC inhibitors.
Méthodes De Synthèse
2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide can be synthesized using a multi-step process that involves the reaction between 3-nitrobenzoic acid and 2-amino-4-morpholinecarboxylic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product, 2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide. The purity and yield of the product can be improved by recrystallization.
Applications De Recherche Scientifique
2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide has been extensively studied for its potential therapeutic effects against various diseases, including cancer, inflammation, and neurodegenerative disorders. 2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide has been found to inhibit the activity of histone deacetylase (HDAC), which is an enzyme that plays a crucial role in the regulation of gene expression. HDAC inhibition has been shown to have anti-cancer and anti-inflammatory effects.
Propriétés
IUPAC Name |
2-morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5/c19-17(23)15-11-13(4-5-16(15)21-6-8-27-9-7-21)20-18(24)12-2-1-3-14(10-12)22(25)26/h1-5,10-11H,6-9H2,(H2,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRLJUWYHUWGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5217663.png)
![1-(3-acetylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5217676.png)

![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B5217686.png)
![1-[(5-bromo-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5217692.png)
![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B5217693.png)
![1-[(2-hydroxyphenyl)carbonothioyl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5217700.png)

![3-[5-(5-acetyl-2-thienyl)-1,3,4-oxadiazol-2-yl]-N-(1H-benzimidazol-2-ylmethyl)-N-methylpropanamide](/img/structure/B5217711.png)
![3-(2-fluorophenyl)-5-(1,3-thiazol-2-ylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5217721.png)
![4-{[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B5217735.png)
![1,1'-[(2,4-dichlorobenzyl)imino]di(2-propanol)](/img/structure/B5217736.png)
![9-{4-[(4-fluorobenzyl)oxy]phenyl}-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5217742.png)
![1-[2-(2-chlorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine](/img/structure/B5217750.png)